molecular formula C22H20N2O5S B2626174 ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate CAS No. 868146-26-3

ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate

Cat. No.: B2626174
CAS No.: 868146-26-3
M. Wt: 424.47
InChI Key: LETHFOOVIXDPPX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the furan and thiophene groups: These heterocycles can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Esterification: The final step involves the esterification of the phenoxy group with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Compounds containing furan and thiophene moieties have been investigated for their antimicrobial properties. For instance, derivatives of pyrazole, which include the furan and thiophene components, have shown promising results against various bacterial strains. The introduction of ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate into antimicrobial studies could enhance the efficacy of existing treatments or lead to the development of new antibiotics .

Cancer Research : The compound's ability to activate hypoxia-inducible factors (HIFs) has implications in cancer research. HIFs play a crucial role in tumor growth and survival under low oxygen conditions. Studies suggest that furan and thiophene derivatives can modulate HIF activity, potentially leading to novel therapeutic strategies for hypoxic tumors . The structural characteristics of this compound may contribute to its effectiveness in this regard.

Materials Science

Polymer Chemistry : this compound can serve as a monomer in the synthesis of advanced polymers. The unique properties imparted by the furan and thiophene groups allow for the development of materials with enhanced thermal stability and electrical conductivity. Such polymers are valuable in electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Agrochemicals

Pesticide Development : The compound's structural features suggest potential applications in agrochemicals as a pesticide or herbicide. Research into similar compounds has indicated that pyrazole derivatives can exhibit herbicidal activity against specific weed species. This compound could be explored for its efficacy in crop protection strategies .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassReference
AntimicrobialFuran/Thiophene Derivatives
HIF ActivationPyrazole Derivatives
Herbicidal ActivityPyrazole-Based Compounds

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial activity of several furan-based compounds against Staphylococcus aureus and Escherichia coli. Among these, compounds similar to this compound demonstrated significant inhibition zones compared to standard antibiotics . This suggests that further exploration of this compound could yield effective antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, thiophene, and pyrazole moieties can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate can be compared with similar compounds such as:

    Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.

Structural Overview

The compound features a furan ring , a thiophene moiety , and a pyrazole structure , which contribute to its unique electronic properties and biological interactions. These structural components are often associated with enhanced bioactivity due to their ability to interact with various biological targets, such as enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown promising results against various bacterial strains. A study reported that certain pyrazole derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial efficacy .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. For example, compounds containing the pyrazole moiety have demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer). The IC50 values for these compounds often fall within the range of 3.79 to 42.30 µM . this compound is expected to exhibit similar properties due to its structural characteristics.

Case Studies

  • Antimicrobial Evaluation : A series of studies evaluated the antimicrobial activities of various pyrazole derivatives. One study highlighted a derivative with an MIC value of 0.25 μg/mL, showcasing its potential as an effective antimicrobial agent .
  • Cytotoxicity Assessment : Another case study investigated the cytotoxic effects of pyrazole derivatives on cancer cell lines, revealing that certain compounds exhibited IC50 values as low as 193.93 µg/mL against A549 cells, indicating significant anticancer activity .

Data Table: Comparison of Biological Activities

CompoundStructural FeaturesBiological ActivityMIC/IC50 Values
This compoundFuran ring, Thiophene moiety, Pyrazole structureAntimicrobial, AnticancerAnticipated MIC < 0.25 μg/mL; IC50 ~ 193.93 µg/mL
Pyrazole Derivative APyrazole structureAntimicrobialMIC = 0.22 μg/mL
Pyrazole Derivative BPyrazole structureAnticancerIC50 = 3.79 µM

Properties

IUPAC Name

ethyl 2-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-2-27-21(25)14-29-16-9-7-15(8-10-16)17-13-18(19-5-3-11-28-19)24(23-17)22(26)20-6-4-12-30-20/h3-12,18H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETHFOOVIXDPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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